molecular formula C7H9NO2S B152318 (R)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS No. 73495-10-0

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid

Cat. No. B152318
CAS RN: 73495-10-0
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-RXMQYKEDSA-N
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Description

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a compound that falls within the category of β-amino acids with a thiophene nucleus. Thiophene is a heterocyclic compound that is known for its aromaticity and is often incorporated into various chemical entities to confer unique physical and chemical properties. The presence of the amino and carboxylic acid functional groups in this compound suggests that it could exhibit both acidic and basic properties, making it amphoteric in nature.

Synthesis Analysis

The synthesis of related β-amino acids with heterocyclic substituents such as thiophene has been reported using different methods. For instance, the Hantzsch method has been employed to synthesize N,N-disubstituted β-amino acids with thiazole and aromatic substituents . Another approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, which avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus . Additionally, a one-pot synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives has been achieved by reacting L-cysteine with ammonium thiocyanate and various acid chlorides under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid and its derivatives can be characterized using modern physical-chemical methods such as 1H-NMR spectroscopy and HPLC-MS . These techniques allow for the confirmation of the molecular framework and the stereochemistry of the compound, which is crucial for understanding its biological activity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid can be inferred from the reactivity of similar compounds. For example, derivatives of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids have been synthesized and their salts formed through interactions with various organic and inorganic bases . The presence of both amino and carboxylic acid groups in (R)-3-Amino-3-(thiophen-2-yl)propanoic acid suggests that it could undergo reactions typical of these functional groups, such as amide bond formation or salt formation with bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids with heterocyclic substituents are influenced by the nature of the substituents and the stereochemistry of the compound. These properties include solubility, melting point, and reactivity, which are important for the compound's application in various fields, including pharmaceuticals. The antimicrobial activity of some synthesized compounds containing the β-amino acid structure has been observed, and certain derivatives have shown the ability to promote rapeseed growth and increase seed yield and oil content . The pharmacokinetic profiles, including in vitro stability in liver microsomes, have also been evaluated for related compounds .

Scientific Research Applications

Novel Synthesis and Activity

  • Synthesis and Antiproliferative Activity : A study presented the synthesis of new Pt(II)-complexes with an L-alanyl-based ligand, demonstrating moderate cytotoxic activity against cancer cells, highlighting the potential of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid derivatives in cancer therapy (Riccardi et al., 2019).
  • One-pot Synthesis and Heterocyclisation : Researchers achieved the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives via a one-pot, three-component reaction, which were then converted to (R)-2-thioxothiazolidine-4-carboxylic acid, demonstrating the versatility of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid in heterocyclic chemistry (Mohebat & Kafrizi, 2014).

Enzymatic Preparation and Bioapplications

  • Enzymatic Preparation for Drug Synthesis : An enzymatic method was developed for preparing (S)-amino acids from racemic mixtures, crucial for synthesizing antidiabetic drugs. This method underscores the application of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid in producing high-purity pharmaceutical intermediates (Chen et al., 2011).
  • Covalent Immobilization on Nanotubes : The covalent immobilization of phenylalanine ammonia-lyase on carbon nanotubes for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid demonstrated the potential for (R)-3-Amino-3-(thiophen-2-yl)propanoic acid in biocatalytic processes and nanotechnology (Bartha-Vári et al., 2015).

Antitumor Evaluation and Synthetic Pathways

  • Antitumor Evaluation of Heterocyclic Compounds : Derivatives of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, related to (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, showed high antiproliferative activity against various cancer cell lines, indicating the compound's potential in cancer research (Shams et al., 2010).

properties

IUPAC Name

(3R)-3-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYLYLPTPXESE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid

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